5-Amino-2-benzylpentanoic acid hydrochloride
Description
Properties
IUPAC Name |
5-amino-2-benzylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c13-8-4-7-11(12(14)15)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXMPFVTCYEHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-benzylpentanoic acid hydrochloride typically involves multi-step organic reactionsThe final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. These methods ensure high purity and yield, making the compound suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-benzylpentanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted benzyl derivatives .
Scientific Research Applications
Pharmaceutical Development
5-Amino-2-benzylpentanoic acid hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural similarity to natural amino acids suggests that it may play a role in modulating neurotransmitter functions and protein synthesis pathways. Research indicates that compounds with similar structures exhibit neuroprotective properties, which could be beneficial in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
- Neuroprotective Effects : Studies have shown that derivatives of this compound can enhance neuroprotective effects against oxidative stress, suggesting a potential role in developing neuroprotective drugs.
- Amino Acid Metabolism : The compound has been investigated for its influence on amino acid metabolism, indicating its potential utility in metabolic disorder treatments.
Biochemical Research
In biochemical research, this compound serves as a precursor for synthesizing various biologically active compounds. Its ability to influence metabolic pathways makes it a valuable tool for studying amino acid metabolism and related biological processes.
Applications in Research
- Synthesis of Peptides : The compound can be utilized to synthesize peptides with specific biological activities, contributing to drug discovery efforts.
- Modulation of Neurotransmitter Release : Research indicates that this compound may modulate neurotransmitter release, which is critical for understanding synaptic functions and developing related therapies.
Mechanism of Action
The mechanism of action of 5-Amino-2-benzylpentanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogs with Amino and Hydrochloride Groups
The following table highlights key structural and functional differences between 5-amino-2-benzylpentanoic acid hydrochloride and similar compounds:
Key Observations :
- Substituent Effects: The benzyl group in the target compound likely improves membrane permeability compared to methylamino or hydroxyamino analogs, which are more hydrophilic .
- Applications: Unlike 5-aminolevulinic acid hydrochloride (used clinically), the target compound’s benzyl group may target neurological pathways .
Physicochemical Properties
Data inferred from related hydrochloride salts:
Notes:
Biological Activity
5-Amino-2-benzylpentanoic acid hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : CHClNO
- Molecular Weight : 243.73 g/mol
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 3
- Rotatable Bond Count : 5
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential effects on the serotonin (5-HT) receptor family, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and other neurological functions . The compound's structure allows it to act as an agonist or antagonist, depending on the specific receptor subtype it interacts with.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuropharmacological properties by modulating neurotransmitter systems. Studies have shown that compounds with similar structures can influence serotonin levels, potentially impacting conditions like depression and anxiety .
2. Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Its structural characteristics suggest it might inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. This activity has been linked to its ability to disrupt bacterial cell membranes or inhibit specific metabolic functions within microbial cells.
Case Studies and Research Findings
Applications in Scientific Research
This compound is utilized in various research domains:
- Medicinal Chemistry : As a lead compound for developing new antidepressants or anxiolytics.
- Biochemistry : In studies focusing on enzyme kinetics and inhibition mechanisms.
- Microbiology : To explore new antimicrobial agents against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
